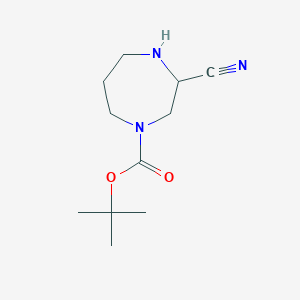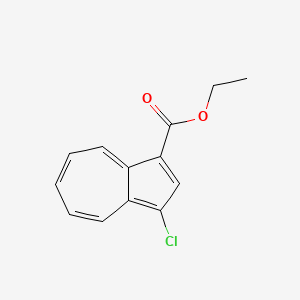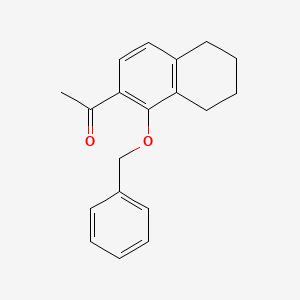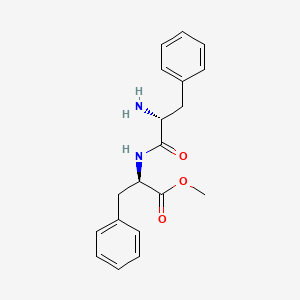
2-Chloro-6-methyl-4-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methyl-4-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of chloro, methyl, and trifluoromethyl groups on its quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives. One common method includes the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient large-scale production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-methyl-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon–carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce complex biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-6-methyl-4-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, showing growth-inhibitory activities against various cancer cell lines.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Chemical Biology: It serves as a building block for synthesizing biologically active molecules and studying their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-methyl-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and require further research to elucidate fully .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Chloro-6-methyl-4-(trifluoromethyl)quinoline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C11H7ClF3N |
|---|---|
Peso molecular |
245.63 g/mol |
Nombre IUPAC |
2-chloro-6-methyl-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7ClF3N/c1-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3 |
Clave InChI |
CRZIYJWCPXSTKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C2C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


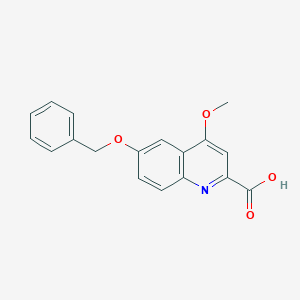
![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)
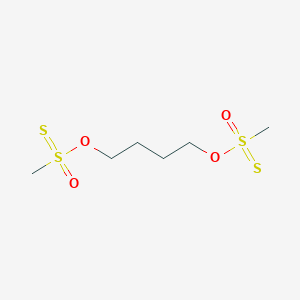
![8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B12835614.png)
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)

![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
